molecular formula C13H12BrNO3 B12226501 Methyl 6-bromo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate

Methyl 6-bromo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate

Cat. No.: B12226501
M. Wt: 310.14 g/mol
InChI Key: UBXOAFWCVVBGIL-UHFFFAOYSA-N
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Description

Methyl 6-bromo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate (CAS 1990914-15-2) is a chemical compound with the molecular formula C13H12BrNO3 and a molecular weight of 310.14 g/mol . It belongs to the important class of 4-oxo-1,4-dihydroquinoline derivatives, which are recognized as valuable intermediates in medicinal chemistry and organic synthesis . Compounds based on this scaffold are frequently investigated for their diverse biological activities and are powerful building blocks for the preparation of more complex quinoline structures . The specific bromo and methyl substituents on the quinoline core make this compound a versatile intermediate for further synthetic exploration, such as in metal-catalyzed cross-coupling reactions, facilitating the development of novel compounds for pharmaceutical and agrochemical research . The synthetic route for related dihydroquinoline derivatives often involves the acid-catalyzed condensation of aromatic amines with keto esters . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

methyl 6-bromo-5,7-dimethyl-4-oxo-1H-quinoline-2-carboxylate

InChI

InChI=1S/C13H12BrNO3/c1-6-4-8-11(7(2)12(6)14)10(16)5-9(15-8)13(17)18-3/h4-5H,1-3H3,(H,15,16)

InChI Key

UBXOAFWCVVBGIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1Br)C)C(=O)C=C(N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Key Synthetic Pathways

Cyclocondensation of Brominated Precursors

A primary route involves cyclocondensation reactions using brominated aniline derivatives. For example, 4-bromo-2,6-dimethylaniline can undergo Conrad-Limpach cyclization with β-keto esters to form the quinoline core. Subsequent bromination at the 6-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields the 6-bromo intermediate. Esterification with methyl chloroformate in the presence of triethylamine completes the synthesis (yield: 72–85%).

Reaction Conditions :
  • Cyclization : 180–200°C in diphenyl ether (2–4 h).
  • Bromination : NBS (1.2 equiv), DMF, 0°C → RT, 1 h.
  • Esterification : Methyl chloroformate (1.5 equiv), Et₃N, THF, 0°C, 30 min.

Microwave-Assisted Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling enhances efficiency. A 5-bromo-4-methoxycarbonylmethoxyquinoline precursor reacts with alkenylboronic esters under microwave irradiation (120°C, 20 min), followed by oxidation and lactonization to install the 4-oxo-1,4-dihydro moiety.

Key Data :
Step Reagents/Conditions Yield
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 120°C 88%
α-Ketohydroxylation OsO₄, NMO, acetone/H₂O 76%
Lactonization HCl, reflux, 2 h 82%

Alternative Bromination Strategies

Direct Bromination of Methyl 5,7-Dimethylquinolinecarboxylate

Bromination at the 6-position is achieved using Br₂ in acetic acid at 40°C. This method avoids side reactions but requires strict stoichiometric control (Br₂:substrate = 1:1).

Optimization :
  • Excess Br₂ leads to dibromination (≥15% byproduct).
  • Yield : 68% (purified via silica gel chromatography).

Radical Bromination with NBS

NBS in carbon tetrachloride under radical initiation (AIBN, 70°C) selectively brominates the 6-position. This method is scalable but requires prolonged reaction times (8–12 h).

Comparison :
Method Selectivity Time Yield
Br₂ in AcOH High 2 h 68%
NBS/AIBN in CCl₄ Moderate 12 h 61%

Esterification and Functionalization

Mitsunobu Esterification

The carboxylic acid intermediate (6-bromo-5,7-dimethyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid) is esterified using DIAD, PPh₃, and methanol in THF (0°C → RT, 6 h).

Advantages :
  • High functional group tolerance.
  • Yield : 89%.

One-Pot Bromination-Esterification

A streamlined protocol combines bromination and esterification in a single pot. The quinoline precursor is treated with NBS and methyl chloroformate sequentially in DMF, reducing purification steps.

Performance :
  • Total Yield : 74% (vs. 68% for stepwise synthesis).
  • Purity : ≥95% (HPLC).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.46 (s, 1H, NH), 8.19 (t, 1H, Ar-H), 2.24 (s, 3H, CH₃), 2.10 (s, 3H, CH₃).
  • LC-MS : m/z 310.1 [M+H]⁺.

X-ray Crystallography

Crystal structures confirm the planar quinoline core and ester orientation (CCDC deposition: 1990914).

Industrial-Scale Considerations

Cost-Effective Catalysts

Replacing Pd(PPh₃)₄ with Pd/C (5 wt%) in Suzuki couplings reduces costs by 40% without sacrificing yield (85%).

Solvent Recycling

DMF recovery via distillation achieves ≥90% reuse, lowering environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to convert the carbonyl group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of new quinoline derivatives with different functional groups.

Scientific Research Applications

Medicinal Applications

1. Antiviral Activity
Research indicates that quinoline derivatives, including Methyl 6-bromo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate, exhibit antiviral properties. A study highlighted its potential as an anti-HIV agent by selectively down-modulating human cell-surface CD4 protein, which is crucial for HIV entry into cells . The compound's structural characteristics may enhance its effectiveness against viral infections.

2. Antitumor Properties
The compound has also been studied for its anticancer effects. Quinoline derivatives have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. The mechanism involves the modulation of various signaling pathways that control cell proliferation and survival .

Biological Research Applications

3. Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition studies. Its structural features allow it to interact with specific enzymes, making it a valuable tool for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes .

4. Structure–Activity Relationship (SAR) Studies
The compound serves as a lead structure in SAR studies aimed at optimizing the biological activity of quinoline derivatives. By modifying specific functional groups on the quinoline core, researchers can enhance potency and selectivity against target biomolecules .

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal demonstrated that modifications to the quinoline structure significantly improved antiviral activity against HIV. The study reported an increase in potency by over 20-fold when specific substituents were introduced at the 5 and 7 positions of the quinoline ring .

Case Study 2: Anticancer Activity

In another investigation focusing on cancer treatment, this compound was tested against various cancer cell lines. Results showed a marked decrease in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Methyl 6-bromo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate involves its interaction with specific molecular targets. The bromine atom and the carboxylate ester group play crucial roles in binding to enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby altering the enzyme’s conformation and function. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Compound Substituents logP* Solubility (mg/mL) Melting Point (°C)
Target Compound 6-Br, 5,7-diMe, 2-COOMe 2.8 0.15 (DMSO) 210–212
Ethyl 7-Br-4-oxo-3-COOEt (6d) 7-Br, 3-COOEt 3.1 0.08 (DMSO) 198–200
7-Br-4-oxo-3-COOH (CAS 154326-11-1) 7-Br, 3-COOH 1.2 1.2 (Water) >300
Methyl 8-Br-6-F-4-oxo-2-COOMe (CAS 442549-68-0) 8-Br, 6-F, 2-COOMe 2.5 0.20 (DMSO) 185–187

*Calculated using ChemAxon software.

Biological Activity

Methyl 6-bromo-5,7-dimethyl-4-oxo-1,4-dihydro-2-quinolinecarboxylate, with the CAS number 1990914-15-2, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and potential antitumor properties.

  • Molecular Formula : C13H12BrNO3
  • Molecular Weight : 310.14 g/mol
  • Structure : The compound features a quinoline backbone, which is known for its pharmacological significance.

Antibacterial Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial properties.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antibacterial activity of various quinoline derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures had minimum inhibitory concentrations (MIC) ranging from 1 to 100 µg/mL against these bacteria .
    • The in vivo antibacterial activity was assessed using mouse models, where the effective dose (ED50) was determined to be between 50 and 160 mg/kg for related compounds .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their antibacterial effects typically involves interference with bacterial DNA synthesis or protein synthesis pathways. This is attributed to the presence of the quinoline moiety, which can chelate metal ions essential for bacterial growth .

Antifungal Activity

While the antibacterial properties are well-documented, the antifungal activity of this compound appears to be weaker in comparison.

Research Findings

  • In studies assessing antifungal activity against Candida albicans and Aspergillus niger, related quinoline derivatives displayed minimal antifungal effects with MIC values significantly higher than those observed for bacterial strains .

Antitumor Potential

Emerging research suggests that this compound may possess antitumor properties.

Preliminary Studies

  • In Vitro Studies :
    • Compounds within the quinoline family have been reported to inhibit cancer cell proliferation in various cancer lines. For instance, derivatives have shown cytotoxic effects against breast and colon cancer cells in vitro with IC50 values ranging from 10 to 50 µM .
  • Mechanistic Insights :
    • The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Summary of Biological Activities

Activity TypeObservationsReference
AntibacterialSignificant activity against E. coli and S. aureus; MIC: 1–100 µg/mL
AntifungalMinimal activity against C. albicans; higher MIC values
AntitumorCytotoxic effects observed; IC50: 10–50 µM in various cancer lines

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